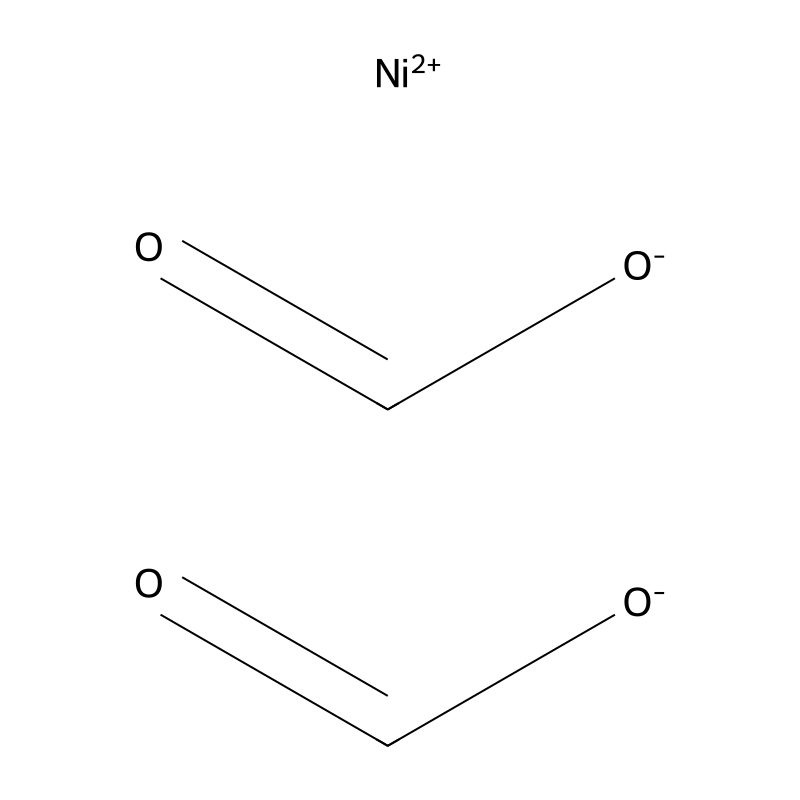

Nickel formate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Nickel formate is a chemical compound with the formula . It appears as fine, green, monoclinic crystals and has a molecular weight of 148.73 g/mol. The compound is moderately soluble in water but is practically insoluble in alcohol and formic acid. Upon careful heating to 130-140 °C, nickel formate can become anhydrous, while decomposition occurs at temperatures between 180-200 °C, yielding nickel metal, carbon monoxide, carbon dioxide, hydrogen, and water . Nickel formate is classified under the category of nickel carboxylates and has notable applications in catalysis and organic synthesis.

Nickel formate undergoes several significant reactions:

- Decomposition: Upon heating, nickel formate decomposes to produce nickel oxide and gases such as carbon dioxide and carbon monoxide .

- Formation of Nickel Complexes: Nickel formate can react with various ligands to form complexes, including hexanuclear structures containing oxalate .

- Hydrolysis: In the presence of water, nickel formate can hydrolyze to yield nickel hydroxide and formic acid .

These reactions highlight its role as a precursor in various chemical syntheses and catalytic processes.

Nickel formate exhibits mild toxicity and potential carcinogenic properties. Inhalation of its dust can irritate the respiratory tract, while ingestion may lead to gastrointestinal distress. Skin contact may cause dermatitis . Despite its toxicity, nickel compounds have been investigated for their potential biological roles, including effects on cellular processes and enzyme activities.

Nickel formate can be synthesized through several methods:

- Reaction with Formic Acid: Nickel formate is commonly prepared by reacting nickel oxide or nickel carbonate with formic acid .

- Metathetical Reactions: It can also be synthesized through metathesis involving nickel salts and sodium formate or potassium formate .

- Thermal Decomposition: Nickel carbonate or hydroxide can be thermally decomposed in the presence of formic acid to yield nickel formate .

These methods allow for the production of nickel formate in varying purities and forms.

Nickel formate has several important applications:

- Catalyst Preparation: It serves as a precursor for synthesizing catalysts used in organic reactions, particularly hydrogenation processes .

- Material Science: Nickel formate is utilized in the production of nickel nanoparticles for various industrial applications.

- Research: It is employed in studies related to carbon dioxide activation and other catalytic transformations .

Studies have shown that nickel-bound formates can engage in selective transformations under specific conditions. For example, they can be converted into carbon monoxide or coupling products influenced by alkali-metal ions in the reaction environment . These interactions highlight the compound's versatility and importance in catalysis.

Nickel formate shares similarities with several other metal carboxylates. Here are some comparable compounds:

| Compound Name | Formula | Notable Properties |

|---|---|---|

| Cobalt Formate | Similar structure; used as a catalyst | |

| Zinc Formate | Exhibits different solubility properties | |

| Iron Formate | Involved in different redox reactions | |

| Lead Formate | Used in specific industrial applications |

Uniqueness of Nickel Formate

Nickel formate is unique due to its specific thermal stability and ability to decompose into valuable products like nickel metal under controlled conditions. Its role as a precursor in catalysis further distinguishes it from other metal carboxylates, making it an essential compound in both industrial and research settings.

Physical Description

Odorless green solid; [CAMEO]

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

2.15 at 20 °C

Odor

Decomposition

Toxic gases and vapors (such as nickel carbonyl) may be released ... in the decomp of nickel cmpd. /Nickel & sol nickel cmpd/

UNII

Related CAS

14701-22-5 (Parent)

64-18-6 (Parent)

Associated Chemicals

Methods of Manufacturing

(1) Reaction of sodium formate and nickel sulfate, (2) dissolving nickel hydroxide in formic acid. /Dihydrate/